Nabilone

Descripción general

Descripción

Nabilone is a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol, the primary psychoactive compound found in Cannabis. It is primarily used for its antiemetic properties, particularly in the treatment of nausea and vomiting associated with chemotherapy. Additionally, it has applications in managing chronic pain, especially neuropathic pain .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nabilone is synthesized through a series of chemical reactions starting from olivetol and pulegone. The process involves several key steps, including cyclization, reduction, and oxidation reactions. The synthesis typically requires the use of strong acids and bases, as well as various organic solvents .

Industrial Production Methods: Industrial production of this compound involves batch chemistry processes. there is a growing interest in transitioning to continuous flow processes due to their scalability, safety, and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Nabilone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Nabilone has a wide range of scientific research applications:

Chemistry: Used as a reference compound in the study of synthetic cannabinoids.

Biology: Investigated for its effects on the endocannabinoid system and its potential neuroprotective properties.

Medicine: Primarily used for its antiemetic and analgesic properties. .

Industry: Utilized in the development of new cannabinoid-based therapeutics.

Mecanismo De Acción

Nabilone exerts its effects by interacting with the cannabinoid receptors in the body, specifically the Cannabinoid-1 and Cannabinoid-2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. This compound acts as a weak partial agonist at these receptors, mimicking the effects of delta-9-tetrahydrocannabinol but with greater bioavailability and a longer duration of action .

Comparación Con Compuestos Similares

Dronabinol: Another synthetic cannabinoid used for similar therapeutic purposes.

Nabiximols: A combination of delta-9-tetrahydrocannabinol and cannabidiol used for treating spasticity and pain.

Cannabidiol: A non-psychoactive cannabinoid with a wide range of therapeutic applications

Uniqueness of Nabilone: this compound is unique in its chemical structure and pharmacological profile. It is considered to be twice as active as delta-9-tetrahydrocannabinol and has a slower onset of peak action, which contributes to its sustained therapeutic effects .

Actividad Biológica

Nabilone, a synthetic analog of tetrahydrocannabinol (THC), is primarily utilized for its antiemetic properties, particularly in managing nausea and vomiting associated with chemotherapy. This article delves into the biological activity of this compound, exploring its pharmacological effects, metabolic pathways, and clinical applications based on diverse research findings.

Pharmacological Profile

This compound acts primarily on the central nervous system, exhibiting effects that include:

- Antiemetic Activity : this compound is effective in reducing chemotherapy-induced nausea and vomiting. Clinical studies indicate that it can decrease the severity and frequency of these symptoms in 50-70% of patients who do not respond to conventional treatments like prochlorperazine .

- Analgesic Effects : As a CB1 receptor agonist, this compound has been explored for its potential in pain management, particularly in conditions like post-traumatic stress disorder (PTSD) and neuropathic pain .

- Sedative Properties : It may exhibit mild anxiolytic effects, contributing to its overall efficacy in managing anxiety-related symptoms .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism, primarily through the cytochrome P450 enzyme system. Key points include:

- Metabolic Pathways : Two major pathways are involved in this compound's biotransformation:

- Pharmacokinetics : After oral administration, peak plasma concentrations occur approximately two hours post-dose, with a half-life of around 2 hours for this compound and about 35 hours for its metabolites. The apparent volume of distribution is approximately 12.5 L/kg .

Clinical Applications

This compound's clinical applications extend beyond antiemetic use:

- Chemotherapy-Induced Nausea and Vomiting : this compound is administered at doses of 1-2 mg twice daily before chemotherapy sessions, demonstrating significant efficacy against nausea and vomiting .

- Pain Management : Research indicates that this compound may be beneficial for chronic pain conditions. A systematic review highlighted its effectiveness compared to other cannabinoid-based treatments, with varying degrees of success across different patient populations .

Case Studies

Several case studies illustrate this compound's clinical effectiveness:

- Chemotherapy Patients : In a cohort study involving cancer patients receiving chemotherapy, this compound was found to significantly reduce emesis compared to placebo groups, with many patients reporting improved quality of life due to reduced nausea .

- Chronic Pain Management : A pilot study assessed this compound's impact on patients with chronic pain due to various etiologies. Results indicated a reduction in pain scores and improved sleep quality among participants using this compound compared to those receiving standard care .

Summary of Findings

| Parameter | Details |

|---|---|

| Primary Use | Antiemetic for chemotherapy-induced nausea and vomiting |

| Mechanism of Action | CB1 receptor agonist; influences central nervous system functions |

| Metabolic Pathways | Stereospecific reduction; oxidation of side-chain |

| Pharmacokinetics | Peak plasma concentration at ~2 hours; half-life ~2 hours (this compound) |

| Clinical Efficacy | Effective in ~50-70% of patients for nausea; potential analgesic benefits |

Propiedades

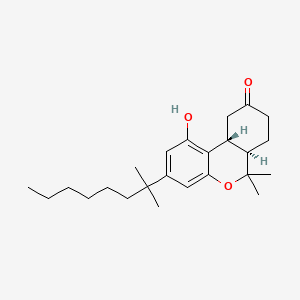

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECBBEABIDMGGL-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023341, DTXSID401015800 | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.93e-04 g/L | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nabilone is an orally active synthetic cannabinoid which, like other cannabinoids, has complex effects on the central nervous system (CNS). It has been suggested that the antiemetic effect of nabilone is caused by interaction with the cannabinoid receptor system, i.e., the CB (1) receptor, which is a component of the endocannabinoid system of the body. The endocannabinoid system is widely distributed throughout the central and peripheral nervous system (via the Cannabinoid Receptors CB1 and CB2) and plays a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle among many others. CB1 receptors are found in both the central and peripheral nervous system, and are most abundant in the hippocampus and amygdala, which are the areas of the brain responsible for short-term memory storage and emotional regulation. CB2 receptors are mainly located in the peripheral nervous system and can be found on lymphoid tissue where they are involved in regulation of immune function. | |

| Record name | Nabilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51022-71-0, 61617-09-2 | |

| Record name | Nabilone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nabilone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nabilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00486 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Nabilone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NABILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N4O9L084N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nabilone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.